4-(Phenylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane
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Overview
Description
The compound “4-(Phenylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane” is likely to be an organic compound containing a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms. The compound also contains a phenylsulfonyl group and a thiophen-2-yl group attached to the thiazepane ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, phenylsulfonyl group, and thiophen-2-yl group would contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The phenylsulfonyl and thiophen-2-yl groups could potentially undergo various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Nonlinear Optical Materials
Synthesis of Sulfone-substituted Thiophene Chromophores for Second-order Nonlinear Optics : A series of conjugated thiophene compounds containing methylsulfonyl and phenylsulfonyl acceptors have been synthesized. These compounds exhibit efficient second-order optical nonlinearities, high thermal stability, and good transparency, making them suitable for use as nonlinear optical materials (Chou et al., 1996).
Antimicrobial Agents
Synthesis and Antimicrobial Evaluation of Novel Heterocyclic Compounds Bearing a Sulfonamide Moiety : New heterocyclic compounds incorporating a sulfamoyl moiety have been synthesized for use as antimicrobial agents. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).
Cancer Research
Discovery of a Farnesyltransferase Inhibitor with Potent Preclinical Antitumor Activity : The farnesyltransferase inhibitor BMS-214662, featuring a sulfonyl group with various substituents, demonstrated low-nanomolar inhibition with significant cellular activity and curative efficacy in preclinical models, leading to its advancement into human clinical trials for cancer treatment (Hunt et al., 2000).
Antibacterial and Antitubercular Agents
Synthesis and Pharmacological Evaluation of Sulfonyl Derivatives as Antimicrobial and Antitubercular Agents : A series of sulfonyl derivatives exhibited moderate to significant antibacterial and antifungal activities. Certain compounds were identified as excellent antitubercular molecules, displaying better efficacy than the first-line drug isoniazid (Suresh Kumar et al., 2013).
Molecular Docking and Antibacterial Evaluation
Synthesis, Molecular Docking, and Antibacterial Evaluation of Thiophene Derivatives : A new series of thiophene derivatives was synthesized and characterized, with docking studies performed to understand the interaction with bacterial protein receptors. Compound evaluations showed notable antibacterial properties, with some compounds exhibiting the lowest minimum inhibitory concentration (MIC) values against specific bacterial strains (Ravichandiran et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(benzenesulfonyl)-7-thiophen-2-yl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S3/c17-21(18,13-5-2-1-3-6-13)16-9-8-15(20-12-10-16)14-7-4-11-19-14/h1-7,11,15H,8-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQNHRWBMBTNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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